2-Isopropylnaphthalene

Beschreibung

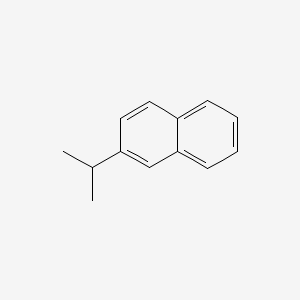

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-propan-2-ylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14/c1-10(2)12-8-7-11-5-3-4-6-13(11)9-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYVQNHYIHAJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051844 | |

| Record name | 2-Isopropylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or yellowish-brown liquid; [HSDB] Yellow liquid; mp = 14 deg C; [MSDSonline] | |

| Record name | 2-Isopropylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

268.2 °C | |

| Record name | 2-ISOPROPYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

122 °C, 122 °C (open cup) | |

| Record name | 2-Isopropylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ISOPROPYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water; very soluble in ethanol, ethyl ether; soluble in benzene. | |

| Record name | 2-ISOPROPYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9753 @ 20 °C | |

| Record name | 2-ISOPROPYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00518 [mmHg], 5.18X10-3 mm Hg @ 25 °C | |

| Record name | 2-Isopropylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ISOPROPYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, yellowish-brown liquid, Colorless liquid | |

CAS No. |

2027-17-0, 68442-08-0 | |

| Record name | 2-Isopropylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2027-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002027170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, isopropylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068442080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ISOPROPYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isopropylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DTR9UN8SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ISOPROPYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

14.5 °C | |

| Record name | 2-ISOPROPYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Isopropylnaphthalene (CAS: 2027-17-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-isopropylnaphthalene (B46572) (CAS: 2027-17-0), a key organic intermediate. This document details its physicochemical properties, synthesis and analytical methodologies, spectroscopic data, and known metabolic pathways. The information is presented to support research, development, and application activities involving this compound.

Physicochemical and Toxicological Data

This compound is a colorless to yellowish-brown liquid with a faint, sweet odor.[1] It is an alkylated derivative of naphthalene (B1677914), a polycyclic aromatic hydrocarbon. The following tables summarize its key quantitative properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2027-17-0 | [2] |

| Molecular Formula | C₁₃H₁₄ | [2] |

| Molecular Weight | 170.25 g/mol | [2] |

| Appearance | Colorless to yellowish-brown liquid | [1][2] |

| Odor | Faint sweet odor | [1] |

| Melting Point | 14-14.5 °C | [1][2] |

| Boiling Point | 268 °C | [2] |

| Density | 0.9753 g/cm³ at 20 °C | [2] |

| Flash Point | 122 °C | [1] |

| Refractive Index | 1.5848 at 20 °C | [1] |

| Solubility | Insoluble in water | [1] |

| Vapor Pressure | 0.00518 mmHg | [1] |

| Autoignition Temperature | 475 °C | [1] |

| Log Kow (octanol/water) | 4.6 - 4.89 | [1] |

Table 2: Toxicological Data of this compound

| Parameter | Value | Species | Reference |

| LD₅₀ (oral) | 5300 mg/kg | Mouse | [3] |

| Pulmonary Toxicity | Non-toxic at 3000 mg/kg (i.p.) | Mouse | [1] |

Experimental Protocols

Synthesis Protocol: Friedel-Crafts Alkylation

This compound is commonly synthesized via the Friedel-Crafts alkylation of naphthalene with an isopropylating agent, such as isopropyl bromide or propylene, in the presence of a Lewis acid or solid acid catalyst.[4][5][6]

Objective: To synthesize this compound by the alkylation of naphthalene with isopropyl bromide using a chloroaluminate ionic liquid catalyst.[5]

Materials:

-

Naphthalene

-

Isopropyl bromide

-

Triethylamine hydrochloride-aluminum chloride (Et₃NHCl-AlCl₃) ionic liquid

-

n-Dodecane (solvent)

-

n-Hexane (solvent)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for organic synthesis under an inert atmosphere

Procedure:

-

Catalyst Preparation: Prepare the Et₃NHCl-AlCl₃ ionic liquid with a molar ratio of AlCl₃ to Et₃NHCl of 2.0.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve naphthalene in a mixture of n-dodecane and n-hexane.

-

Addition of Reagents: Add the prepared ionic liquid catalyst to the naphthalene solution. The volume fraction of the ionic liquid should be approximately 9% of the total solvent volume.[5]

-

Alkylation: While stirring, add isopropyl bromide to the reaction mixture. The recommended molar ratio of naphthalene to isopropyl bromide is 4.0.[5]

-

Reaction Conditions: Maintain the reaction temperature at 15 °C and continue stirring for 3 hours.[5]

-

Work-up: After the reaction is complete, quench the reaction by carefully adding water. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. The solvent and any unreacted starting materials can be removed by distillation. The final product, this compound, can be further purified by vacuum distillation.

Expected Outcome: This procedure can achieve a high conversion of isopropyl bromide (up to 98%) with a selectivity for this compound of approximately 80%.[5]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the identification and quantification of this compound.[7]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or ion trap).

-

Capillary column: A non-polar or medium-polarity column, such as a (5%-phenyl)-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[8][9]

GC Parameters (Suggested):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

Injection Mode: Splitless or split (e.g., 20:1)

MS Parameters (Suggested):

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-300

-

Solvent Delay: 3-5 minutes

Sample Preparation:

-

Dissolve the sample containing this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) for sample clean-up.

-

Inject a 1 µL aliquot into the GC-MS system.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Predicted Chemical Shifts (δ, ppm): Aromatic protons (multiplets, ~7.2-7.9 ppm), Isopropyl CH (septet, ~3.1 ppm, J ≈ 7 Hz), Isopropyl CH₃ (doublet, ~1.3 ppm, J ≈ 7 Hz). |

| ¹³C NMR | Predicted Chemical Shifts (δ, ppm): Aromatic carbons (~124-147 ppm), Isopropyl CH (~34 ppm), Isopropyl CH₃ (~24 ppm). |

| Mass Spectrometry (EI) | Major Fragments (m/z): 170 (M⁺), 155 (M-15)⁺, 128 |

| Infrared (IR) | Key Absorptions (cm⁻¹): ~3050 (aromatic C-H stretch), ~2960 (aliphatic C-H stretch), ~1600, 1500 (aromatic C=C stretch), ~880, 820, 740 (C-H out-of-plane bending) |

Synthesis and Metabolic Pathways

The following diagrams illustrate the primary synthesis route and the metabolic fate of this compound.

In biological systems, this compound is metabolized primarily through the oxidation of its isopropyl side chain.[2] This contrasts with naphthalene itself, where ring oxidation is a major pathway leading to toxicity. The side-chain oxidation of this compound is considered a detoxification pathway.

Applications in Research and Drug Development

Currently, the primary application of this compound is as an organic intermediate in the synthesis of other chemical compounds.[2][4] It is a precursor for the production of 2,6-diisopropylnaphthalene, which is then used to manufacture 2,6-naphthalenedicarboxylic acid, a monomer for high-performance polyesters like polyethylene (B3416737) naphthalate (PEN).

While direct applications in drug development are not widely documented, its derivatives hold potential. For instance, the naphthalene core is a structural motif present in various pharmacologically active molecules. The synthesis of novel naphthalene derivatives starting from this compound could be an area of exploration for medicinal chemists. Its role as a building block allows for the introduction of a specific substitution pattern on the naphthalene ring system, which can be further functionalized to create libraries of compounds for screening in drug discovery programs. For example, it can be oxidized to produce β-naphthol, a precursor for various dyes and pharmaceuticals.[4]

References

- 1. rsc.org [rsc.org]

- 2. This compound | C13H14 | CID 16238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(2027-17-0) 13C NMR [m.chemicalbook.com]

- 4. This compound | High-Purity Reagent | RUO [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. FR2498177A1 - 2-Isopropyl-naphthalene prodn. by alkylation or isomerisation - using solid super-acidic catalyst esp. a per:fluoro-sulphonic acid - Google Patents [patents.google.com]

- 7. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. gcms.cz [gcms.cz]

An In-depth Technical Guide to the Synthesis of 2-Isopropylnaphthalene from Naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-isopropylnaphthalene (B46572), a significant intermediate in various industrial chemical processes. The document details the primary synthetic routes, explores the reaction mechanisms, and presents detailed experimental protocols. Quantitative data from various catalytic systems are summarized for comparative analysis, and key processes are visualized to facilitate understanding.

Introduction

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, serves as a fundamental building block in organic synthesis. Its alkylation, particularly isopropylation, is a reaction of significant industrial importance. The primary product of interest, this compound (β-isopropylnaphthalene), is a key precursor for the synthesis of 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN), which is subsequently used in the production of high-performance polymers like polyethylene (B3416737) naphthalate (PEN). The synthesis process, however, is complicated by the formation of the isomeric 1-isopropylnaphthalene (B1199988) (α-isopropylnaphthalene) and various poly-alkylated byproducts.

The selective synthesis of this compound is typically governed by the principles of electrophilic aromatic substitution, specifically the Friedel-Crafts alkylation reaction. The choice of alkylating agent, catalyst, and reaction conditions plays a critical role in controlling the regioselectivity and yield of the desired β-isomer.

Synthetic Methodologies and Mechanisms

The isopropylation of naphthalene generally proceeds via a Friedel-Crafts alkylation mechanism. This involves the generation of an isopropyl carbocation (or a related electrophilic species) from an alkylating agent, which then attacks the electron-rich naphthalene ring.

The naphthalene nucleus has two positions susceptible to electrophilic attack: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). The α-position is kinetically favored due to its higher electron density and the ability to form a more stable carbocation intermediate (arenium ion). However, the resulting 1-isopropylnaphthalene is sterically hindered. In contrast, the β-position is less reactive but leads to the thermodynamically more stable product, this compound, due to reduced steric strain.[1]

Key synthetic approaches focus on maximizing the yield of the this compound isomer by employing conditions that favor thermodynamic equilibrium. This often involves the use of specific catalysts that can also facilitate the isomerization of the kinetically favored 1-isopropylnaphthalene to the desired 2-isomer.

Common Alkylating Agents

Several sources of the isopropyl group can be utilized:

-

Propylene: A cost-effective and common industrial feedstock.[2]

-

Isopropyl Alcohol (Isopropanol): A liquid reagent that is easier to handle than gaseous propylene.[3][4]

-

Isopropyl Halides (e.g., 2-chloropropane, 2-bromopropane): Highly reactive agents suitable for laboratory-scale synthesis.[5][6]

Catalytic Systems

The choice of catalyst is paramount in controlling the selectivity of the reaction.

-

Lewis Acids: Traditional Friedel-Crafts catalysts like aluminum chloride (AlCl₃) are effective but can be difficult to handle and generate significant waste.[5][7]

-

Solid Acid Catalysts: These are environmentally friendlier alternatives and are broadly categorized into:

-

Zeolites: Microporous aluminosilicates like H-Beta, H-Y, H-Mordenite, and USY offer shape-selective properties that can favor the formation of the less bulky 2-isomer.[3][4][8][9] Their well-defined pore structures can influence which isomers are formed and can exit the catalyst pores.

-

Solid Superacids: Materials like perfluorinated sulfonic acid resins (e.g., Nafion) have shown high regioselectivity for the β-position, yielding high purity this compound.[5]

-

-

Ionic Liquids: Chloroaluminate ionic liquids have been investigated as both catalysts and reaction media, offering advantages in terms of catalyst recycling.[6][10][11]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various studies on the synthesis of this compound and its derivatives, highlighting the influence of different catalysts and conditions.

Table 1: Isopropylation of Naphthalene with Various Alkylating Agents and Catalysts

| Catalyst | Alkylating Agent | Temp. (°C) | Pressure (MPa) | Naphthalene Conversion (%) | 2-IPN Selectivity (%) | 2,6-DIPN/2,7-DIPN Ratio | Reference |

| AlCl₃ | Propylene | 50 | 1.5 | - | - | - | [2] |

| H₂SO₄ | Propylene | 70-100 | 0.5-1.0 | - | - | - | [2] |

| Nafion-H | 2-Chloropropane | - | - | - | 98 (isomer purity) | - | [5] |

| Nafion-H | Isopropanol (B130326) | - | - | 73 (yield) | 95 (isomer purity) | - | [5] |

| H-Beta Zeolite | Isopropanol | 200 | 2.0 | High | Low (forms cyclized products) | - | [3][4] |

| H-Y Zeolite | Isopropanol | 200 | 2.0 | High | High (selectivity to DIPN) | - | [4] |

| USY Zeolite | Isopropanol | - | High | 86 | - | 0.94 | [9] |

| 4% Zn/USY | Isopropanol | - | High | ~95 | ~20 (for 2,6-DIPN) | - | [9] |

| Et₃NHCl-AlCl₃ | Isopropyl Bromide | - | - | - | (Yield data available) | - | [6] |

Note: Direct comparison is challenging as experimental setups and reported metrics (yield vs. conversion vs. isomer purity) vary across studies. "-" indicates data not specified in the cited source.

Table 2: Disproportionation of this compound to Diisopropylnaphthalene (DIPN)

| Catalyst | Temp. (°C) | Pressure (MPa) | 2-IPN Conversion (%) | DIPN Selectivity (%) | 2,6-DIPN/2,7-DIPN Ratio | Reference |

| Zeolite Catalyst | 250 | 2.0 | 45.04 | 25.91 | 1.00 | [12] |

| Zeolite Catalyst | 250 | 2.0 | 56.37 | 29.28 | 1.03 | [12] |

| Zeolite Catalyst | 250 | 2.5 | 51.64 | 28.70 | 1.02 | [12] |

| Zeolite Catalyst | 270 | 2.5 | 50.02 | 26.58 | 0.87 | [12] |

Experimental Protocols

General Protocol for Zeolite-Catalyzed Isopropylation of Naphthalene

This protocol is a representative example based on methodologies described for liquid-phase alkylation in an autoclave reactor.[3]

Materials:

-

Naphthalene

-

Isopropyl Alcohol (Isopropanol)

-

Cyclohexane (B81311) (Solvent)

-

Undecane (B72203) (Internal Standard for GC analysis)

-

H-Beta Zeolite (or other selected zeolite catalyst), freshly calcined

-

Nitrogen gas (for pressurization)

Equipment:

-

High-pressure autoclave reactor (e.g., Parr Instrument) with stirring mechanism and temperature control

-

Calcination furnace

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Catalyst Activation: The zeolite catalyst is activated by calcination at 500-550 °C for 5 hours in a flow of dry air to remove any adsorbed water or impurities.

-

Reaction Setup: To the autoclave reactor, add naphthalene (e.g., 10 mmol), isopropanol (e.g., 20 mmol), cyclohexane (e.g., 100 mL), and undecane (e.g., 10 mmol).

-

Catalyst Addition: Add the freshly calcined zeolite catalyst (e.g., 0.5 g) to the mixture in the reactor.

-

Reaction Conditions: Seal the reactor and purge with nitrogen. Pressurize the reactor with nitrogen to the desired pressure (e.g., 2.0 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 200 °C).

-

Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the desired duration. Samples can be withdrawn periodically (if the reactor allows) to monitor the reaction progress by GC analysis.

-

Work-up and Analysis: After the reaction is complete, cool the reactor to room temperature and depressurize. Filter the reaction mixture to remove the solid catalyst. The liquid product mixture is then analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of naphthalene and the selectivity for isopropylnaphthalene isomers and other products.

Protocol for Synthesis using a Solid Superacid Catalyst (Nafion-H)

This protocol is adapted from patent literature describing the use of perfluorinated sulfonic acid resins.[5]

Materials:

-

Naphthalene

-

2-Chloropropane (or Isopropanol)

-

Nafion-H resin

-

Suitable solvent (if necessary)

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve naphthalene in a suitable solvent (or use neat if the reaction is solvent-free).

-

Catalyst and Reagent Addition: Add the Nafion-H resin (e.g., 5-10 wt% relative to naphthalene) to the flask. While stirring, add the alkylating agent (e.g., 2-chloropropane) dropwise. The molar ratio of naphthalene to alkylating agent is typically around 1:0.8 to 1:1.

-

Reaction: Heat the mixture to reflux (temperature depends on the solvent and reagents) and maintain for several hours (e.g., 4-6 hours).

-

Work-up: After cooling to room temperature, filter the mixture to recover the solid Nafion-H catalyst. The catalyst can often be washed and reused.

-

Product Isolation: The solvent is removed from the filtrate using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or recrystallization to isolate the this compound.

-

Analysis: The purity of the product and the isomeric ratio (2-IPN vs. 1-IPN) are determined by GC analysis.

Visualizations: Reaction Pathways and Workflows

Reaction Mechanism: Isopropylation of Naphthalene

The following diagram illustrates the electrophilic substitution mechanism, highlighting the formation of both the kinetic and thermodynamic products.

References

- 1. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101130478B - Method for preparing high purity 2, 6-diisopropyl naphthalene - Google Patents [patents.google.com]

- 3. dmto.dicp.ac.cn [dmto.dicp.ac.cn]

- 4. dmto.dicp.ac.cn [dmto.dicp.ac.cn]

- 5. FR2498177A1 - 2-Isopropyl-naphthalene prodn. by alkylation or isomerisation - using solid super-acidic catalyst esp. a per:fluoro-sulphonic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO1991015443A1 - Naphthalene alkylation process - Google Patents [patents.google.com]

- 9. Isopropylation of naphthalene by isopropanol over conventional and Zn- and Fe-modified USY zeolites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. CN105272802B - The method that isopropyl naphthalene disproportionated reaction prepares diisopropyl naphthalene - Google Patents [patents.google.com]

Physical and chemical properties of 2-isopropylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-isopropylnaphthalene (B46572). The information is intended to support research, development, and safety assessments involving this compound. All quantitative data is summarized in tables for ease of reference, and key processes are visualized using diagrams.

Physical Properties

This compound is a clear, colorless to yellowish-brown liquid with a faint, sweet odor.[1][2][3] It is insoluble in water but soluble in organic solvents such as ethanol (B145695), ethyl ether, benzene, chloroform (B151607), and ethyl acetate.[1][2][4]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₄ | [5][6] |

| Molecular Weight | 170.25 g/mol | [1][5] |

| Physical State | Liquid at 20°C | [5][6][7] |

| Appearance | Clear, colorless to yellowish-brown | [1][3][6] |

| Odor | Faint sweet odor | [1][2] |

| Melting Point | 14 °C to 14.5 °C (57.2 °F) | [1][4][7] |

| Boiling Point | 268 °C to 268.2 °C (514.4 °F) at 760 mmHg | [1][5][7] |

| Density | 0.975 g/cm³ to 0.98 g/cm³ at 20°C | [1][2][7] |

| Vapor Pressure | 0.00518 mmHg to 0.0129 mmHg at 25°C | [1][4][8] |

| Flash Point | 122 °C (251.6 °F) | [1][7][8] |

| Autoignition Temperature | 475 °C (887 °F) | [1][2] |

| Refractive Index | 1.5840 to 1.5900 at 20°C | [1][6] |

| Solubility | Insoluble in water; very soluble in ethanol and ethyl ether; soluble in benzene.[1] Slightly soluble in chloroform and ethyl acetate.[2][4] | [1][2][4] |

| Log P (Octanol/Water Partition Coefficient) | 4.6 to 4.79 | [1][5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Data | Reference(s) |

| Mass Spectrometry (MS) | Top m/z peaks at 155, 170, and 153. | [1] |

| ¹H NMR Spectroscopy | Data available for structural elucidation. | [9] |

| ¹³C NMR Spectroscopy | Data available for structural elucidation. | [9] |

| Infrared (IR) Spectroscopy | FTIR spectra are available for identifying functional groups. | [10] |

| UV Spectroscopy | UV spectral data is available in organic electronic spectral databases. | [1] |

Chemical Properties and Reactivity

This compound is a substituted aromatic hydrocarbon. Its chemical behavior is characterized by the naphthalene (B1677914) ring system and the isopropyl substituent.

-

Stability : The compound is stable under normal temperatures and pressures.[11] It is recommended to avoid excessive heat and light.[5]

-

Reactivity : It is reactive with strong oxidizing agents.[5]

-

Combustion : When heated to decomposition, it can emit acrid smoke and irritating vapors.[12] Combustion products include toxic carbon oxides (CO, CO₂).[5]

-

Synthesis : this compound can be synthesized via the Friedel-Crafts alkylation of naphthalene with propylene (B89431) or isopropyl halides (like isopropyl bromide or 2-chloropropane) in the presence of an acidic catalyst.[13][14][15] Catalysts such as aluminum chloride (in ionic liquids) or solid super-acids like perfluorinated sulfonic acid resins (e.g., Nafion-H) are effective.[13][14] The reaction can be optimized to achieve high regioselectivity for the β-isomer (2-substituted).[14]

Experimental Protocols

4.1 Synthesis of this compound via Friedel-Crafts Alkylation

The following is a representative protocol based on literature procedures for the alkylation of naphthalene.[13][14]

Objective: To synthesize this compound by reacting naphthalene with an isopropylating agent using an acidic catalyst.

Materials:

-

Naphthalene

-

Isopropylating agent (e.g., isopropyl bromide, propylene)

-

Catalyst (e.g., AlCl₃-based ionic liquid, solid acid catalyst)

-

Solvent (if applicable, e.g., n-dodecane, n-hexane)

-

Apparatus for chemical synthesis including a reaction vessel, stirring mechanism, and temperature control.

-

Equipment for product purification (e.g., distillation apparatus).

Methodology:

-

Catalyst Preparation: If using an ionic liquid catalyst like Et₃NHCl-AlCl₃, it is prepared by mixing the components under controlled conditions.[13]

-

Reaction Setup: The reactor is charged with naphthalene and the catalyst. If a solvent is used, it is also added at this stage.[13]

-

Alkylation: The isopropylating agent is introduced into the reactor. The reaction is maintained at a specific temperature (e.g., 15°C) and for a set duration (e.g., 3 hours) with continuous stirring.[13]

-

Work-up: After the reaction is complete, the catalyst is separated from the product mixture. This may involve quenching the reaction followed by extraction and washing.

-

Purification: The crude product is purified, typically by distillation, to isolate the this compound from unreacted starting materials, other isomers (like 1-isopropylnaphthalene), and poly-alkylated byproducts.[16]

-

Analysis: The purity and identity of the final product are confirmed using analytical techniques such as Gas Chromatography (GC) and NMR spectroscopy.[6]

Below is a generalized workflow for the synthesis and analysis process.

Biological Activity and Metabolism

While primarily used as an organic intermediate and in solvents, this compound exhibits biological activity.[3][13]

-

Toxicity : Studies in mice have investigated the pulmonary toxicity of this compound and its photoproducts.[1] The intraperitoneal administration of high doses (3000 mg/kg) in rats led to an increase of phospholipids (B1166683) in pulmonary lavage fluid, an effect that was inhibited by the cytochrome P-450 inhibitor, piperonyl butoxide.[1]

-

Metabolism : In rats, orally administered this compound is well-absorbed.[1] The metabolism proceeds through the oxidation of the isopropyl side chain.[1] Key metabolites isolated from urine include:

-

2-(2-naphthyl)propionic acid

-

2-(2-naphthyl)-2-propanol

-

2-(2-naphthyl)-1,2-propanediol

-

2-(2-naphthyl)-2-hydroxypropionic acid[1]

-

The metabolic pathway is illustrated in the diagram below.

References

- 1. This compound | C13H14 | CID 16238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | 2027-17-0 [chemicalbook.com]

- 4. This compound [chembk.com]

- 5. This compound | CAS#:2027-17-0 | Chemsrc [chemsrc.com]

- 6. This compound, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. This compound(2027-17-0) 13C NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. FR2498177A1 - 2-Isopropyl-naphthalene prodn. by alkylation or isomerisation - using solid super-acidic catalyst esp. a per:fluoro-sulphonic acid - Google Patents [patents.google.com]

- 15. 2-Isopropylnaphthalin – Wikipedia [de.wikipedia.org]

- 16. EP0565821A2 - Method of preparing 2,6-diisopropylnaphthalene - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Isopropylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-isopropylnaphthalene (B46572), a bicyclic aromatic hydrocarbon. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details experimental protocols and presents a thorough analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass apectrometry analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.82 - 7.78 | m | - | 2H | Aromatic H |

| 7.72 | s | - | 1H | Aromatic H |

| 7.47 - 7.41 | m | - | 2H | Aromatic H |

| 7.32 (dd) | dd | 8.4, 1.8 | 1H | Aromatic H |

| 3.12 | sept | 6.9 | 1H | CH(CH₃)₂ |

| 1.33 | d | 6.9 | 6H | CH(CH₃)₂ |

Disclaimer: The ¹H NMR data is based on typical chemical shifts for similar structures and may not represent experimentally verified values for this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type |

| 146.9 | Quaternary Aromatic C |

| 133.6 | Quaternary Aromatic C |

| 131.9 | Quaternary Aromatic C |

| 127.8 | Aromatic CH |

| 127.5 | Aromatic CH |

| 126.0 | Aromatic CH |

| 125.4 | Aromatic CH |

| 125.3 | Aromatic CH |

| 124.8 | Aromatic CH |

| 34.2 | CH(CH₃)₂ |

| 24.2 | CH(CH₃)₂ |

Disclaimer: The ¹³C NMR data is based on typical chemical shifts for similar structures and may not represent experimentally verified values for this compound.

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3050-3020 | Medium | C-H Stretch | Aromatic |

| 2960-2870 | Strong | C-H Stretch | Alkane (isopropyl) |

| 1600, 1500, 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1385-1380 | Medium | C-H Bend | Isopropyl (gem-dimethyl) |

| 835-810 | Strong | C-H Bend | 1,2,4-Trisubstituted Benzene |

Disclaimer: The IR data is based on typical absorption frequencies for the functional groups present in this compound and may not represent experimentally verified values.

Table 4: Mass Spectrometry (MS) Data for this compound[1]

| m/z | Relative Intensity (%) | Ion |

| 170 | 65 | [M]⁺ (Molecular Ion) |

| 155 | 100 | [M-CH₃]⁺ |

| 153 | 30 | [M-CH₃-H₂]⁺ |

| 128 | 25 | [M-C₃H₆]⁺ (Naphthalene cation) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving the sample in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. For ¹H NMR, the spectral parameters are adjusted to achieve optimal resolution and signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound is obtained using the neat liquid film technique. A drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum of this compound is acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the ion source of the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected.

Mandatory Visualizations

The following diagrams illustrate key conceptual workflows and relationships relevant to the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

The Multifaceted Biological Activities of 2-Isopropylnaphthalene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon, is a well-established privileged structure in medicinal chemistry. Its rigid and lipophilic nature provides a versatile framework for the design of novel therapeutic agents. Among the vast array of naphthalene-based compounds, 2-isopropylnaphthalene (B46572) and its derivatives are emerging as a class of molecules with significant and diverse biological activities. This technical guide provides a comprehensive overview of the current state of research into the biological activities of this compound derivatives, with a focus on their antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Antimicrobial and Antifungal Activities

Derivatives of naphthalene have demonstrated considerable potential as antimicrobial and antifungal agents.[1][2] The lipophilic character of the this compound core is thought to enhance the penetration of these molecules through microbial cell membranes, a critical step for their antimicrobial action.[1]

Quantitative Data: Antimicrobial and Antifungal Activity

The antimicrobial efficacy of this compound and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| This compound | Bacillus subtilis | ~1.9 | [3][4] |

| 1-(Dimethylaminomethyl)naphthalen-2-ol | Penicillium funiculosum | 400 | [4] |

| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | [4] |

| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | 100 | [4] |

| Naphthalene-derived hydrazones | Various bacteria and fungi | Varies | [5] |

| Naphthylamine derivatives | Gram-positive and Gram-negative bacteria | Varies | [1] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6]

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Positive control (microorganism in broth without compound)

-

Negative control (broth only)

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the appropriate broth directly in the 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The plates are incubated at 37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.[6]

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for antimicrobial susceptibility testing.

Anticancer Activity

Naphthalene derivatives have emerged as a significant class of compounds with potential anticancer activity, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[6][7][8]

Quantitative Data: Anticancer Activity

The in vitro anticancer activity of naphthalene derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast) | 0.03 - 0.26 | [8] |

| Naphthalene-substituted triazole spirodienones | HeLa (Cervical) | 0.07 - 0.72 | [8] |

| Naphthalene-substituted triazole spirodienones | A549 (Lung) | 0.08 - 2.00 | [8] |

| Naphthalene-1,4-dione analogue (Compound 44) | HEC1A (Endometrial) | 6.4 | [9] |

| Naphthalene-substituted benzimidazole (B57391) derivatives | HepG2 (Liver) | 0.078 - 0.625 | [10] |

| 2-Naphthaleno cyanostilbene (Compound 5c) | COLO 205 (Colon) | ≤ 0.025 | [11] |

| 2-Naphthaleno cyanostilbene (Compound 5c) | SK-MEL-5 (Melanoma) | ≤ 0.025 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[6]

Materials:

-

Cancer cell lines

-

96-well plates

-

Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO, 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.[12]

-

Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[6]

Signaling Pathway: STAT3 Inhibition by Naphthalene Derivatives

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often overactive in many cancers, promoting cell proliferation and survival. Some naphthalene derivatives have been shown to inhibit the STAT3 signaling pathway.[6][13]

Caption: STAT3 signaling pathway inhibition.

Anti-inflammatory Activity

Naphthalene derivatives have also been investigated for their potential to mitigate inflammatory responses.[1][14][15] Chronic inflammation is a key factor in the pathogenesis of many diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.

Quantitative Data: Anti-inflammatory Activity

| Compound | Biological Target/Assay | IC50 | Reference |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | L-type Ca2+ current in NG105-18 cells | 0.8 µM | [16][17] |

Signaling Pathway: MAPK/NF-κB Inhibition by 2-Phenylnaphthalene (B165426) Derivatives

The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are central to the inflammatory response. Certain 2-phenylnaphthalene derivatives have been shown to exert their anti-inflammatory effects by downregulating these pathways.[18][19]

Caption: MAPK/NF-κB signaling pathway inhibition.

Antioxidant Activity

Several studies have highlighted the antioxidant potential of naphthalene derivatives, including Schiff bases and chalcones.[5][20][21][22] These compounds can scavenge free radicals, which are implicated in oxidative stress and a variety of diseases.

Quantitative Data: Antioxidant Activity

The antioxidant activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.

| Compound Class | Antioxidant Assay | IC50 (µM) | Reference |

| Naphthalene-based chalcone (B49325) (Compound 10) | DPPH radical scavenging | 177 | [5][21][22] |

| Naphthalene-based chalcone (Compound 5) | DPPH radical scavenging | 178 | [5][21][22] |

| Ascorbic Acid (Standard) | DPPH radical scavenging | 148 | [5][21][22] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

Materials:

-

Test compounds (this compound derivatives)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol

-

Methanol or ethanol

-

96-well microtiter plate or cuvettes

-

Spectrophotometer

-

Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol. The concentration should be adjusted to give an absorbance of approximately 1.0 at 517 nm.

-

Reaction Mixture: In a 96-well plate or cuvette, mix a solution of the test compound at various concentrations with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[23]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value is then determined from a plot of scavenging percentage against compound concentration.

Logical Workflow for Antioxidant Screening

Caption: Logical workflow for antioxidant screening.

Conclusion

The available scientific literature strongly suggests that the this compound scaffold and its derivatives represent a promising area for the discovery of new therapeutic agents. While data specifically on this compound derivatives is still emerging, the broader class of naphthalene compounds has demonstrated significant antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to build upon. Future work should focus on the synthesis and systematic evaluation of a wider range of this compound derivatives to establish clear structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The visualization of key signaling pathways and experimental workflows provided herein should aid in the rational design of these future studies.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis and anti-cancer biological evaluation of a novel protoapigenone analogue, WYC-241 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 17. researchgate.net [researchgate.net]

- 18. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ajgreenchem.com [ajgreenchem.com]

- 21. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 22. Exploring the Antioxidant Potency of New Naphthalene-Based Chalcone Derivatives: Design, Synthesis, Antioxidant Evaluation, Docking Study, DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Environmental Fate and Behavior of 2-Isopropylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylnaphthalene (B46572) is an alkylated polycyclic aromatic hydrocarbon (PAH) used as an organic intermediate and in solvents.[1] Its presence in the environment raises concerns due to the potential for persistence, bioaccumulation, and toxicity. This technical guide provides a comprehensive overview of the environmental fate and behavior of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical processes to support environmental risk assessment and management.

Physicochemical Properties

The environmental transport and partitioning of this compound are governed by its physicochemical properties. A summary of these properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄ | [2] |

| Molecular Weight | 170.25 g/mol | [2] |

| Physical State | Colorless to yellowish-brown liquid | [3] |

| Melting Point | 14.5 °C | [3] |

| Boiling Point | 268.2 °C | [3] |

| Vapor Pressure | 0.00518 mmHg at 25 °C | [3] |

| Water Solubility | Insoluble | [3] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.6 (estimated) | [3] |

Environmental Fate

The fate of this compound in the environment is determined by a combination of transport and transformation processes, including abiotic and biotic degradation.

Abiotic Degradation

Atmospheric Photodegradation: In the atmosphere, this compound is expected to exist primarily in the vapor phase.[3] It is degraded by reacting with photochemically-produced hydroxyl radicals.[3] The estimated half-life for this reaction is approximately 7 hours, based on a calculated rate constant of 5.4 x 10⁻¹¹ cm³/molecule-sec at 25 °C.[3]

Photolysis in Water: this compound can undergo direct photolysis in water. An experimental study using a 100W mercury lamp demonstrated a photolysis rate constant of 0.31 hr⁻¹, which corresponds to a half-life of about 22.3 hours in distilled water at 20 °C.[3]

Hydrolysis: Due to the lack of hydrolyzable functional groups, hydrolysis is not considered an important environmental fate process for this compound.[3]

Biotic Degradation

Aerobic Biodegradation: While specific data for this compound is limited, studies on analogous compounds such as 1- and 2-methylnaphthalene (B46627) suggest that it may be biodegradable under aerobic conditions. In a Japanese MITI II test, which utilizes a freshwater inoculum, 1- and 2-methylnaphthalene showed 49% and 72% degradation, respectively, over 28 days.[3] However, in the more stringent MITI I test, less than 5% degradation was observed for both compounds over the same period.[3] This suggests that acclimatized microbial populations may be necessary for significant degradation to occur.

Proposed Microbial Degradation Pathway: Based on the metabolism of this compound in rats and the known microbial degradation pathways of other PAHs, a plausible aerobic degradation pathway can be proposed.[3][4] The initial attack is likely oxidation of the isopropyl side chain or the naphthalene (B1677914) ring system.

References

- 1. rivm.nl [rivm.nl]

- 2. Naphthalene, 2-(1-methylethyl)- [webbook.nist.gov]

- 3. This compound | C13H14 | CID 16238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]

2-Isopropylnaphthalene as a Versatile Precursor for Functionalized Aromatics: A Technical Guide

To: Researchers, Scientists, and Drug Development Professionals From: Gemini Advanced Research Division Subject: An In-depth Technical Guide on the Utilization of 2-Isopropylnaphthalene (B46572) as a Key Starting Material for the Synthesis of Functionalized Aromatic Compounds.

Executive Summary: this compound is an increasingly important aromatic hydrocarbon that serves as a strategic precursor for a variety of functionalized naphthalene (B1677914) derivatives. Its unique structure allows for selective transformations, making it a valuable building block in the synthesis of fine chemicals, materials, and pharmaceutical intermediates. This guide details the primary functionalization pathways of this compound, including oxidation, Friedel-Crafts acylation, and catalytic dehydrogenation. We provide structured quantitative data, detailed experimental protocols, and process diagrams to facilitate the application of this versatile molecule in research and development settings, with a particular focus on its relevance to drug discovery, exemplified by the synthesis of precursors to the non-steroidal anti-inflammatory drug (NSAID), Naproxen.

Introduction: The Strategic Importance of this compound

The naphthalene core is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and high-performance organic materials. This compound (2-IPN) offers a strategic entry point to this chemical space. The isopropyl group not only influences the regioselectivity of subsequent reactions but also serves as a functional handle for key transformations. This technical guide focuses on three primary conversion pathways that transform 2-IPN into high-value functionalized aromatic compounds:

-

Oxidation: A commercially significant process, analogous to the cumene (B47948) process, that yields 2-naphthol (B1666908) and acetone (B3395972). 2-Naphthol is a critical intermediate for dyes, pigments, perfumes, and pharmaceuticals.[1][2]

-

Friedel-Crafts Acylation: Introduction of an acyl group onto the naphthalene ring, producing acetylated derivatives that are key precursors for pharmacologically active molecules, including the widely used NSAID, Naproxen.

-

Catalytic Dehydrogenation: Conversion of the isopropyl group into an isopropenyl group, creating a reactive olefinic handle for further synthetic modifications and polymerizations.

This document serves as a practical resource, providing the necessary data and methodologies to leverage this compound as a foundational element in complex aromatic synthesis.

Key Functionalization Pathways

The following sections provide a detailed examination of the principal synthetic routes originating from this compound.

Pathway I: Oxidation to 2-Naphthol

The oxidation of this compound proceeds via a free-radical chain reaction to form this compound hydroperoxide (2-IPNHP), which is subsequently cleaved under acidic conditions to yield 2-naphthol and acetone.[3][4] This process is of significant industrial importance.

The overall transformation is a two-step process:

-

Hydroperoxidation: this compound is oxidized, typically with molecular oxygen (air), to form this compound hydroperoxide.

-

Acid-Catalyzed Cleavage: The hydroperoxide intermediate is treated with a strong acid, such as sulfuric or perchloric acid, to induce a rearrangement and cleavage, yielding the final products.[1][3]

The efficiency of 2-naphthol production is highly dependent on reaction conditions. The following table summarizes key quantitative data from various studies.

| Stage | Catalyst/Reagent | Solvent | Temperature (°C) | Yield/Selectivity | Reference |

| Hydroperoxidation | CuO + NaOH (aq) | (neat) | N/A | 76% Selectivity to 2-IPNHP | [4] |

| Hydroperoxidation | (Alkaline Dispersion) | (neat) | 90 - 110 | Modest Conversion | [1] |

| Cleavage | HClO₄ (0.114 M) | Acetic Acid | 22 | 61% Yield of 2-Naphthol | [4] |

| Cleavage | HClO₄ (0.047 M) | 2-IPN | 22 | 70% Yield of 2-Naphthol | [5] |

| Cleavage | Dilute H₂SO₄ | (neat) | N/A | High Overall Yield | [1] |

This protocol is a representative procedure based on established methodologies for the cumene-like process.

Part A: Synthesis of this compound Hydroperoxide (2-IPNHP)

-

Reactor Setup: Charge a three-necked round-bottom flask, equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, with this compound (1.0 eq).

-

Catalyst Addition: Add an aqueous solution of the chosen catalyst system (e.g., CuO and NaOH) to create an emulsion.

-

Initiation: Introduce a small amount of a free-radical initiator (e.g., AIBN or a portion of previously synthesized 2-IPNHP) to begin the reaction.

-

Oxidation: Heat the emulsion to the desired temperature (e.g., 90-110°C) while bubbling a steady stream of air or pure oxygen through the mixture with vigorous stirring.

-

Monitoring: Monitor the reaction progress by periodically taking aliquots and titrating for peroxide content (e.g., iodometric titration).

-

Work-up: Once the desired conversion is reached, cool the reaction mixture. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. The crude 2-IPNHP is typically used directly in the next step without extensive purification.

Part B: Acid-Catalyzed Cleavage to 2-Naphthol

-

Reactor Setup: In a separate flask equipped with a stirrer and a dropping funnel, prepare a solution of the crude 2-IPNHP in a suitable solvent such as acetone or acetic acid.

-

Catalyst Preparation: Prepare a dilute solution of a strong acid catalyst (e.g., 10% H₂SO₄ or 0.1 M HClO₄).

-

Cleavage Reaction: Cool the 2-IPNHP solution in an ice bath. Add the acid catalyst dropwise to the solution. The reaction is highly exothermic; maintain the temperature below 40°C.

-

Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure complete decomposition.

-

Neutralization & Extraction: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution). Extract the product mixture with an organic solvent like ethyl acetate (B1210297) or diethyl ether.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude 2-naphthol can be purified by recrystallization or vacuum distillation.

Pathway II: Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group, typically acetyl, onto the naphthalene ring system. This reaction is a cornerstone of synthetic organic chemistry for creating carbon-carbon bonds with aromatic rings. The resulting aryl ketones are pivotal intermediates. For instance, 2-acetyl-6-methoxynaphthalene (B28280) is a known precursor in several synthetic routes to Naproxen. While direct acylation of 2-IPN is feasible, many routes involve functionalizing a more activated naphthalene first, such as 2-methoxynaphthalene (B124790).

The regioselectivity and yield of Friedel-Crafts acylation on substituted naphthalenes are influenced by the solvent, catalyst, and existing substituent. The following table provides representative data for related systems.

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (Major Isomer) | Reference |

| 2-Methoxynaphthalene | Acetyl Chloride | AlCl₃ | Nitrobenzene | 10-13 | 45-48% (2,6-isomer) | Organic Syntheses |

| Toluene | Acetyl Chloride | AlCl₃ | Dichloromethane (B109758) | -15 to RT | High | [6] |

| 2-Alkylnaphthalene | Acylating Agent | AlCl₃ | Nitrobenzene | -10 to RT | Good | JPS61267538A |

| Benzene | Acetic Anhydride | AlCl₃ | Benzene | Reflux | High | [6] |

This generalized protocol is adapted from standard procedures for the acylation of activated aromatic compounds and is suitable for this compound.

-

Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to a gas trap (to scrub evolved HCl).

-

Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with an anhydrous solvent (e.g., dichloromethane or nitrobenzene) and the Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1-1.3 eq). Cool the suspension to 0°C in an ice bath.

-

Acylium Ion Formation: Dissolve the acylating agent (e.g., acetyl chloride, 1.1 eq) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0°C. Allow the mixture to stir for an additional 15 minutes to ensure the formation of the acylium ion complex.

-

Substrate Addition: Dissolve this compound (1.0 eq) in the anhydrous solvent and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 20-30 minutes. The rate of addition should be controlled to prevent excessive boiling or a rapid temperature increase.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours, monitoring the progress by TLC or GC.

-

Quenching: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid in a large beaker. This will decompose the aluminum chloride complex.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by column chromatography, recrystallization, or vacuum distillation.

Pathway III: Catalytic Dehydrogenation

The isopropyl group can be converted to a more reactive isopropenyl (α-methylvinyl) group through catalytic dehydrogenation. This transformation introduces a valuable olefinic handle for polymerization or further chemical modifications. This process is analogous to the industrial production of styrene (B11656) from ethylbenzene.

Specific data for this compound is sparse in open literature, but the conditions are analogous to well-established industrial processes.

| Substrate | Catalyst | Temperature (°C) | Key Conditions | Conversion / Selectivity | Reference |

| Ethylbenzene | Iron Oxide (promoted) | ~630 | Steam, Low Pressure | High Conversion & Selectivity | [3] |

| Cumene | Fe₂O₃-Cr₂O₃-K₂CO₃ | >500 | Steam | High Rate | [7] |

| Ethylbenzene | Metal Oxides on Al₂O₃ | ~600 | Steam | 72.9% Conversion, 97.9% Selectivity | [8] |

This protocol describes a laboratory-scale fixed-bed reactor setup for the vapor-phase dehydrogenation of this compound, based on the principles of styrene and α-methylstyrene synthesis.

-

Catalyst Preparation: Prepare or procure a suitable dehydrogenation catalyst. A common industrial catalyst consists of iron(III) oxide promoted with potassium oxide and chromium(III) oxide. Pack the catalyst into a quartz or stainless-steel tube reactor.

-

Reactor Setup: Place the reactor tube in a high-temperature tube furnace. Connect a feed system capable of delivering a precise flow of both liquid this compound and water. A syringe pump for the organic feed and an HPLC pump for water are suitable.

-

Pre-heating and Vaporization: Design a pre-heating zone before the catalyst bed where the liquid feeds are vaporized and mixed. The water, upon vaporization, serves as steam, which is a crucial component for providing heat, lowering the partial pressure of the hydrocarbon, and preventing coke formation on the catalyst.

-

Reaction: Heat the furnace to the target reaction temperature (e.g., 550-650°C). Initiate the flow of water (steam) and this compound vapor over the catalyst bed. The weight ratio of steam to hydrocarbon is typically between 1:1 and 30:1.

-

Product Collection: The reactor effluent, a mixture of steam, unreacted 2-IPN, 2-isopropenylnaphthalene (B1580880), hydrogen, and minor byproducts, is passed through a condenser cooled with chilled water.

-

Separation and Analysis: Collect the condensate in a phase separator (decanter) to separate the aqueous and organic layers. The organic layer can be analyzed by GC-MS to determine the conversion of 2-IPN and the selectivity to 2-isopropenylnaphthalene.

-

Purification: The desired 2-isopropenylnaphthalene can be purified from the unreacted starting material and byproducts by vacuum distillation.

Applications in Drug Development: The Naproxen Case Study

The functionalized aromatics derived from this compound are highly valuable in pharmaceutical synthesis. A prominent example is the synthesis of (S)-Naproxen, a widely used NSAID. Several patented synthetic routes to Naproxen start from 2-methoxynaphthalene and proceed through a Friedel-Crafts acylation to install a two-carbon side chain, ultimately forming the propionic acid moiety.

The acylated naphthalene intermediates, such as 2-acetyl-6-methoxynaphthalene, are central to these processes. The ability to perform selective Friedel-Crafts acylations on naphthalene rings, a reaction class detailed in this guide, is therefore a critical technology for the synthesis of Naproxen and other naphthalene-based drugs. The development of efficient and regioselective acylation methods for precursors like this compound or its derivatives directly impacts the viability and economics of producing such important pharmaceuticals.

Conclusion